molecular formula C8H11NO B3226619 3-Ethoxy-5-methylpyridine CAS No. 1256825-14-5

3-Ethoxy-5-methylpyridine

Cat. No.: B3226619
CAS No.: 1256825-14-5
M. Wt: 137.18 g/mol
InChI Key: RUCVHSGXXFWNNI-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methylpyridine is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a methyl group at the fifth position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methylpyridine typically involves the alkylation of 3-hydroxy-5-methylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Ethoxypyridine: Lacks the methyl group, which can affect its reactivity and biological activity.

    5-Methylpyridine: Lacks the ethoxy group, similar to 3-Methylpyridine.

Uniqueness: 3-Ethoxy-5-methylpyridine is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethoxy-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-4-7(2)5-9-6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCVHSGXXFWNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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